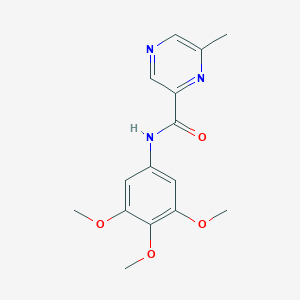

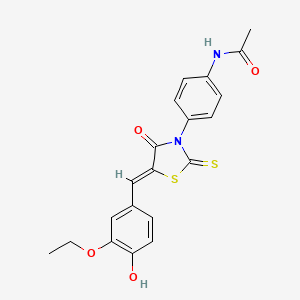

![molecular formula C21H23NO4 B2524213 (3R)-3-({[(9H-芴-9-基)甲氧基]羰基}氨基)己酸 CAS No. 244227-62-1](/img/structure/B2524213.png)

(3R)-3-({[(9H-芴-9-基)甲氧基]羰基}氨基)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid” is a chemical compound. It is also known as Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-acetyl-L-lysine . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

科学研究应用

Peptide Synthesis and Solid-Phase Peptide Chemistry

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid: is commonly used as an Fmoc-protected amino acid in peptide synthesis. The Fmoc group allows for solid-phase peptide synthesis (SPPS), a powerful method for constructing peptides in a stepwise manner. Researchers can incorporate this amino acid into peptide chains to create custom sequences for biological studies, drug development, and protein engineering .

Drug Delivery Systems

The unique structure of this compound, with the fluorenyl group and the Fmoc protecting group, makes it an interesting candidate for drug delivery systems. Researchers have explored its use as a building block for designing drug carriers, micelles, and nanoparticles. The hydrophobic fluorenyl moiety can enhance drug encapsulation and stability, while the Fmoc group facilitates conjugation to other molecules or surfaces .

Fluorescent Probes and Imaging Agents

The fluorenyl group in (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid emits strong fluorescence. Scientists have exploited this property to develop fluorescent probes for cellular imaging, tracking biological processes, and studying protein interactions. By attaching this amino acid to specific biomolecules, researchers can visualize cellular components and dynamic events in real time .

Chiral Ligands in Asymmetric Synthesis

The chiral center in the hexanoic acid portion of the molecule provides an opportunity for asymmetric synthesis. Chemists have used derivatives of this compound as chiral ligands in transition metal-catalyzed reactions. These ligands play a crucial role in achieving high enantioselectivity during the synthesis of complex organic molecules .

Materials Science and Surface Modification

The Fmoc group allows for controlled surface modification. Researchers have functionalized surfaces (such as nanoparticles, polymers, or biomaterials) with (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid . These modified surfaces find applications in biosensors, drug delivery, and tissue engineering. The fluorenyl group can also impart unique optical properties to materials .

Bioconjugation and Chemical Biology

The Fmoc group serves as a versatile handle for bioconjugation. Scientists have used it to attach peptides, proteins, or other biomolecules to surfaces, nanoparticles, or other molecules. This enables the creation of multifunctional constructs for targeted drug delivery, diagnostics, and bioimaging .

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFHGLNHSVMSP-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

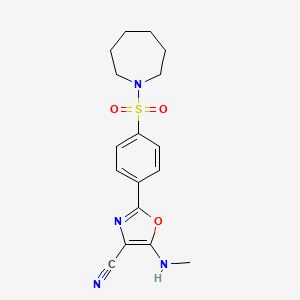

![(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2524130.png)

![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524137.png)

![Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2524141.png)

![ethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2524146.png)

![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)

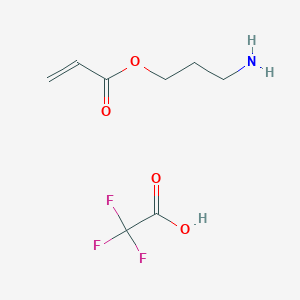

![3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B2524149.png)

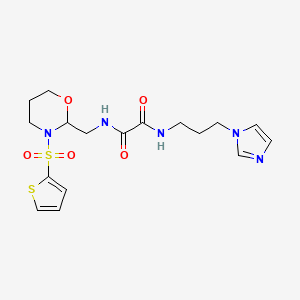

![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2524150.png)

![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B2524152.png)